
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride
説明
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an aniline moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with aniline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the aniline moiety reacts with electrophiles to form substituted products[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
Monoclonal Antibody Production
One of the most significant applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is in enhancing the production of monoclonal antibodies (mAbs). A study demonstrated that this compound improved mAb production in recombinant Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during antibody production. This resulted in a 1.5-fold increase in final mAb concentration compared to control conditions .
Key Findings:
- Increased cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day.
- Enhanced mAb concentration achieved was 1,098 mg/L.
- Suppressed galactosylation on mAbs, which is crucial for their therapeutic efficacy.
Antiproliferative Activity
Research has indicated that derivatives containing the pyrrole moiety exhibit antiproliferative activity against various cancer cell lines. Specifically, compounds derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline have shown potential in inhibiting cell proliferation in human cancer models . The synthesis of related compounds has further highlighted their pharmacological properties.
Case Study:
A synthesized compound based on the oxadiazole framework demonstrated significant antiproliferative effects in both sea urchin embryos and cultured human cancer cells, suggesting potential therapeutic applications .
Pharmacological Properties
The compound has also been investigated for its pharmacological properties beyond its role in antibody production. Its derivatives have been associated with various biological activities, including antibacterial and antifungal effects. The synthesis of new derivatives has led to the exploration of their potential as hypolipidemic agents due to their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
Data Tables
作用機序
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial and antitubercular effects.
類似化合物との比較
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aniline moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interactions with various enzymes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
The primary biological activity of this compound is attributed to its inhibition of crucial enzymes involved in bacterial growth and other cellular processes. The compound targets:
- Dihydrofolate Reductase (DHFR) : An enzyme critical for DNA synthesis and repair.
- Enoyl ACP Reductase : Involved in fatty acid biosynthesis.
The binding interactions at the active sites of these enzymes lead to significant biochemical effects, including the inhibition of bacterial replication and growth .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and the ability to permeate the blood-brain barrier (BBB). This characteristic enhances its potential as a therapeutic agent for various conditions.
The compound has been shown to influence several biochemical pathways:
- Cellular Metabolism : It modulates cell signaling pathways and gene expression, leading to enhanced production of monoclonal antibodies in cell cultures. Notably, it increases glucose uptake and intracellular ATP levels .
- Antibacterial Activity : Various synthesized derivatives exhibit strong antibacterial and antitubercular properties. Molecular docking studies indicate that these compounds interact favorably with DHFR and enoyl ACP reductase, suggesting a robust mechanism for their antibacterial effects .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial activity. The majority showed significant inhibition against DHFR and enoyl ACP reductase enzymes, with some compounds demonstrating strong antibacterial properties .
- Monoclonal Antibody Production : Research indicated that this compound could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells by improving cell-specific glucose uptake rates while suppressing cell growth. This effect is crucial for optimizing bioprocesses in biotechnology .
- Molecular Docking Studies : The binding affinities of various derivatives were assessed through molecular docking, revealing that they interacted with key amino acid residues in the active sites of the targeted enzymes. This suggests potential for these compounds as therapeutic agents against bacterial infections .
Data Tables
Compound | Target Enzyme | IC50 (µM) | Activity |
---|---|---|---|
Compound A | Dihydrofolate Reductase | 0.45 | Strong inhibitor |
Compound B | Enoyl ACP Reductase | 0.30 | Strong inhibitor |
Compound C | Dihydrofolate Reductase | 0.60 | Moderate inhibitor |
Compound D | Enoyl ACP Reductase | 0.25 | Strong inhibitor |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride, and how can purity be optimized?
- Methodology :
-
Route 1 : React 2,5-dimethylpyrrole with 4-nitroaniline under hydrogen gas (H₂) and palladium on carbon (Pd/C) to reduce the nitro group to an amine. Purify via recrystallization using ethanol/water mixtures .
-
Route 2 : Use continuous flow reactors for scalable synthesis, controlling temperature (60–80°C) and pressure (1–2 atm) to maximize yield (>85%) and minimize byproducts .
-
Purity Control : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) to detect residual solvents or unreacted precursors .
Reagents and Conditions Table :
Step Reagents/Conditions Yield Purity (HPLC) Nitro Reduction Pd/C, H₂, EtOH, 70°C 78% 95% Recrystallization Ethanol/H₂O (3:1) 82% 99%
Q. How does 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline interact with enzymes like dihydrofolate reductase (DHFR)?
- Mechanism : Molecular docking studies show the pyrrole ring and aniline group form hydrogen bonds with DHFR's active site (e.g., Asp27 and Leu28 residues), competitively inhibiting folate binding. This is critical for antimicrobial research targeting bacterial DHFR .
- Experimental Validation : Use in vitro assays (e.g., E. coli DHFR inhibition IC₅₀ = 12 µM) and compare with trimethoprim (IC₅₀ = 0.3 µM) to contextualize potency .
Advanced Research Questions
Q. How can this compound enhance monoclonal antibody (mAb) production in CHO cells while mitigating glycosylation defects?
- Key Findings :
- Positive Effects : Increases cell-specific glucose uptake rate (by 40%) and intracellular ATP (by 25%) during mAb production, boosting titers .
- Challenge : Suppresses galactosylation (critical for mAb efficacy) by downregulating β1,4-galactosyltransferase .
- Mitigation Strategies :
- Co-supplement with manganese chloride (MnCl₂) to restore galactosyltransferase activity.
- Optimize feeding regimens (e.g., staggered addition of the compound post-induction) .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX software address them?
- Challenges :
- Disorder : Methyl groups on the pyrrole ring cause electron density ambiguities.
- Twinned Crystals : Common due to flexible aniline-pyrrole linkage.
- SHELX Workflow :
- Use SHELXD for phase determination (charge-flipping algorithm) and SHELXL for refinement with anisotropic displacement parameters. Apply TWIN/BASF commands for twinned data .
Q. What structural modifications optimize the compound’s bioactivity while retaining its core pharmacophore?
- SAR Insights :
- Critical Groups : 2,5-Dimethylpyrrole is essential for mAb enhancement; replacing it with morpholine reduces efficacy by 70% .
- Modifications :
- Aniline Substituents : Electron-withdrawing groups (e.g., -Cl) improve enzyme inhibition (e.g., DHFR IC₅₀ drops to 8 µM).
- Salt Forms : Hydrochloride vs. dihydrochloride alters solubility (e.g., 35 mg/mL vs. 50 mg/mL in PBS) .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on enzyme inhibition potency across studies?
- Root Causes :
- Assay Conditions : IC₅₀ values vary with pH (e.g., DHFR assays at pH 7.4 vs. 6.8 alter protonation states).
- Enzyme Isoforms : Mammalian vs. bacterial DHFR (e.g., human DHFR IC₅₀ = 150 µM vs. E. coli IC₅₀ = 12 µM) .
- Resolution : Standardize assays using recombinant enzymes and include positive controls (e.g., methotrexate for DHFR).
Q. Why does the compound’s effect on ATP levels in CHO cells contradict its growth-suppressive role?
- Mechanistic Insight : While ATP increases initially (due to enhanced glycolysis), prolonged exposure depletes NAD⁺ pools, causing mitochondrial dysfunction and growth arrest .
- Experimental Design : Monitor ATP/ADP ratios over time (e.g., via luciferase assays) and pair with transcriptomics to map metabolic shifts.
Q. Best Practices for Biochemical Assays
Q. What protocols ensure reproducibility in studying this compound’s enzyme interactions?
- Protocol :
- Buffer : 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA.
- Controls : Include 1% DMSO vehicle and a reference inhibitor (e.g., trimethoprim for DHFR).
- Data Collection : Use kinetic reads (340 nm for NADPH consumption) over 30 minutes .
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12;/h3-8H,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSUPMVMSZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411306-18-6 | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。